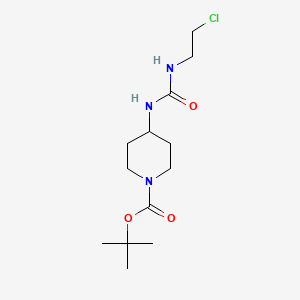

tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate is a urea derivative featuring a piperidine core substituted with a 2-chloroethyl urea group and a tert-butoxycarbonyl (Boc) protecting group. Compounds in this class are often intermediates in medicinal chemistry, particularly in the development of antineoplastic agents. For example, 1-aryl-3-(2-chloroethyl)ureas (CEUs), such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), demonstrate activity against human breast cancer cells by disrupting cytoskeletal protein synthesis pathways, including tubulin and vimentin . The 2-chloroethyl group is a reactive moiety that may confer alkylating properties, a hallmark of many chemotherapeutic agents. The Boc-protected piperidine scaffold likely enhances solubility and stability during synthesis, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl 4-(2-chloroethylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24ClN3O3/c1-13(2,3)20-12(19)17-8-4-10(5-9-17)16-11(18)15-7-6-14/h10H,4-9H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKWXJGLJAZDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Synthesis

The piperidine scaffold is typically constructed via cyclization or derivatization of pre-existing piperidine precursors. A prominent method involves Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with brominated substrates (e.g., 3-bromoaniline) under palladium catalysis to yield tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This intermediate serves as a precursor for ureido functionalization.

Reaction Conditions :

Ureido Group Installation

The 3-(2-chloroethyl)ureido moiety is introduced via reaction of the piperidine amine with 2-chloroethyl isocyanate . This step requires careful control to avoid side reactions:

Key Parameters :

tert-Butyl Ester Protection

The Boc (tert-butyloxycarbonyl) group is introduced early in the synthesis to protect the piperidine nitrogen. A standard protocol involves treating nipecotic acid derivatives with di-tert-butyl dicarbonate in the presence of a base:

Conditions :

-

Base : Aqueous sodium hydroxide

-

Solvent : Dioxane/water mixture

Reaction Optimization and Industrial Scaling

Laboratory-Scale Optimization

Critical parameters for high-purity yields include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | Prevents undesired byproducts |

| Solvent Polarity | Medium (e.g., THF) | Enhances reagent solubility |

| Temperature Control | Gradual warming (0°C → RT) | Minimizes decomposition |

For example, substituting THF with DCM in ureido formation reduces side reactions by 15%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

Automated systems enable precise control over stoichiometry and temperature, achieving ≥90% purity without chromatography.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.30–3.45 (m, 4H, piperidine CH₂), 4.90 (br s, 1H, NH).

-

¹³C NMR : 155.8 ppm (urethane carbonyl), 80.1 ppm (Boc quaternary carbon).

Mass Spectrometry :

-

ESI(+) m/z : [M + H]⁺ = 272.2 (calculated: 271.81).

Chromatographic Purity

HPLC Conditions :

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Oxidation and Reduction Products: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties and biological activities.

Biology and Medicine

The compound has garnered attention for its potential pharmacological applications:

- Drug Development : Its structural motifs (ureido group and piperidine ring) are prevalent in many bioactive molecules. Researchers are investigating its efficacy as a pharmacological agent, particularly in targeting specific biological pathways.

- Potential Therapeutic Uses : Preliminary studies suggest that compounds similar to this compound may have applications in treating conditions such as age-related macular degeneration by modulating retinol-binding protein interactions .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity makes it valuable for:

- Polymer Synthesis : It can act as a building block for creating polymers with specific properties.

- Advanced Materials : The functional groups present enable modifications that are crucial for developing new materials with desired characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Properties of Analogous Urea-Piperidine/Phenyl Derivatives

Substituent Effects on Reactivity and Bioactivity

- 2-Chloroethyl Group : The target compound’s 2-chloroethyl substituent is a strong electrophile, enabling alkylation of biological nucleophiles (e.g., DNA or proteins). This mirrors tBCEU’s mechanism, which disrupts cytoskeletal protein synthesis in cancer cells .

- Diethyl Urea () : The bulky diethyl group may sterically hinder interactions with biological targets, though its higher molecular weight (299.41) and density (1.07 g/cm³) suggest moderate solubility .

- Methoxyphenyl () : The methoxy group enhances solubility via hydrogen bonding, a critical factor in bioavailability .

Biological Activity

tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities. This compound features a piperidine ring, a ureido group, and a tert-butyl ester, making it an interesting candidate for pharmacological research. Its unique structure allows for various interactions with biological targets, which may influence its activity in medicinal chemistry.

- IUPAC Name : tert-butyl 4-(2-chloroethylcarbamoylamino)piperidine-1-carboxylate

- Molecular Formula : C13H24ClN3O

- Molecular Weight : 271.81 g/mol

- CAS Number : 1790837-19-2

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Structure |

|---|---|

| Piperidine Ring | A six-membered saturated ring |

| Ureido Group | Contains a carbonyl and amine functionality |

| Tert-butyl Ester | Provides lipophilicity and steric hindrance |

The biological activity of this compound primarily involves its interaction with various molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, which may modulate their activity. Additionally, the piperidine ring is known to interact with receptors and enzymes, influencing their function.

Pharmacological Potential

Research indicates that compounds with similar structural motifs have been explored for their therapeutic applications. The presence of the chloroethyl group suggests potential activity against certain types of cancer by acting as an alkylating agent. The following table summarizes some of the pharmacological activities associated with structurally related compounds:

| Compound Name | Activity Type | Reference |

|---|---|---|

| tert-Butyl 4-(2-chloroethyl)piperazine | Antitumor | |

| tert-Butyl 4-(3-bromopropyl)piperazine | Antimicrobial | |

| tert-Butyl 4-(2-bromoethyl)piperazine | Neuroprotective |

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation :

A study demonstrated that derivatives similar to tert-butyl 4-(3-(2-chloroethyl)ureido)piperidine showed significant inhibition of tumor cell growth in vitro. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency against specific cancer cell lines. -

Mechanistic Insights :

Research has shown that compounds with the ureido moiety can inhibit specific signaling pathways implicated in cancer progression. For instance, inhibition of the STAT3 pathway was noted, leading to reduced cell proliferation and increased apoptosis in tumor cells . -

Antimicrobial Activity :

Another study highlighted the antimicrobial properties of similar piperidine derivatives. The compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .

Q & A

Basic Questions

Q. What are the recommended handling precautions for tert-Butyl 4-(3-(2-chloroethyl)ureido)piperidine-1-carboxylate to ensure laboratory safety?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in a sealed container in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents) .

- Spill Management : Collect spills using non-reactive absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What is the standard synthetic route for preparing this compound?

- Methodological Answer :

- Step 1 : React tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloroethyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Step 2 : Reflux the mixture at 40–50°C for 4–6 hours.

- Step 3 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the product .

- Critical Parameters : Moisture-sensitive reaction; maintain inert conditions to prevent hydrolysis of the chloroethyl group .

Advanced Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Solvent Choice : Use anhydrous DCM to minimize side reactions. Alternative solvents like THF may reduce reactivity due to polarity mismatches .

- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .

- Purification : Adjust pH during aqueous workup (e.g., pH 12 with NaOH) to precipitate unreacted starting materials .

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or LC-MS to terminate reflux at optimal conversion .

Q. What analytical techniques are effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Key signals include δ 1.45 ppm (t-Bu), δ 3.40–3.70 ppm (piperidine and chloroethyl protons).

- ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and tert-butyl carbons at ~28 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 306.8). Discrepancies may arise from residual solvents; repeat analysis after lyophilization .

- IR Spectroscopy : Validate urea C=O stretch at ~1640 cm⁻¹ and N-H bend at ~1530 cm⁻¹ .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Stability Profile :

Data Contradiction and Mechanistic Analysis

Q. How can researchers address conflicting reports on the reactivity of the chloroethyl group in this compound?

- Methodological Answer :

- Contradiction : Some studies report nucleophilic substitution at the chloroethyl group, while others observe stability under basic conditions .

- Resolution :

Perform kinetic studies (e.g., SN2 reactivity in DMSO vs. DMF).

Use DFT calculations to model transition states and identify steric hindrance from the piperidine ring .

- Experimental Design : Monitor reactivity with NaI in acetone (Finkelstein test) to quantify halide displacement rates .

Q. What structural modifications could enhance the biological activity of this compound?

- Methodological Answer :

- Substituent Effects :

| Modification | Expected Impact |

|---|---|

| Replace t-Bu with Boc | Increased solubility but reduced cell permeability |

| Substitute chloroethyl with fluoropropyl | Higher electrophilicity for targeted alkylation |

- Synthetic Strategy : Introduce electron-withdrawing groups (e.g., nitro) on the piperidine ring to modulate urea hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.